molecular formula C14H11N3O3S B13336749 2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid

2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid

Cat. No.: B13336749
M. Wt: 301.32 g/mol
InChI Key: MPSZSTTYZMIMCI-UHFFFAOYSA-N
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Description

2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features both quinoxaline and thiazole rings These structures are known for their diverse biological activities and are often found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the quinoxaline ring, followed by the introduction of the thiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups like halogens, alkyl groups, or nitro groups.

Scientific Research Applications

2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could include treatments for infections, cancer, or other diseases.

    Industry: The compound could be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoxaline and thiazole rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2-methylquinoxaline and 2,3-dimethylquinoxaline share the quinoxaline ring structure and may exhibit similar biological activities.

    Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring and may have comparable chemical reactivity and applications.

Uniqueness

What sets 2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid apart is the combination of both quinoxaline and thiazole rings in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

2-(2-methoxy-7-methylquinoxalin-5-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C14H11N3O3S/c1-7-3-8(13-16-5-10(21-13)14(18)19)12-9(4-7)17-11(20-2)6-15-12/h3-6H,1-2H3,(H,18,19)

InChI Key

MPSZSTTYZMIMCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC=C(S3)C(=O)O

Origin of Product

United States

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